Lysine acetylsalicylate

Catalog No.
S519565
CAS No.
62952-06-1
M.F
C15H22N2O6
M. Wt
326.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysine acetylsalicylate

CAS Number

62952-06-1

Product Name

Lysine acetylsalicylate

IUPAC Name

2-acetyloxybenzoic acid;2,6-diaminohexanoic acid

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)

InChI Key

JJBCTCGUOQYZHK-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

acetylsalicylic acid lysinate, Aspegic, aspirin lysinate, aspirin lysine, aspiryl-polylysine, Aspisol, Asprin DL-lysine, Flectadol, L-lysine, 2-(acetyloxy)benzoate (1:1), lysine acetylsalicylate, lysine-acetylsalicylic acid, lysine-aspirin, Solusprin, Solusprin, monosalicylate, (DL-Lys)-isomer, Solusprin, monosalicylate, (L-Lys)-isomer, Venopirin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N

Description

The exact mass of the compound Lysine acetylsalicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Faster and More Consistent Platelet Inhibition:

One key area of research with LAS involves its impact on platelet function. Studies have shown that intravenous LAS achieves faster and more consistent inhibition of platelet aggregation compared to oral aspirin, even in patients already taking medications like prasugrel []. This faster action is crucial in situations like acute myocardial infarction (heart attack) where rapid reduction in clot formation is critical.

Potential for Reduced Gastrointestinal Issues:

Investigating Stability and Mechanism of Action:

Understanding how LAS breaks down in the body is important for researchers. Studies have explored the hydrolysis (breakdown) mechanisms of LAS in aqueous solutions, revealing a complex process influenced by pH and involving both acid and base catalysis []. This knowledge is vital for formulating LAS medications with optimal stability and controlled release.

Exploring Anti-Cancer Properties:

Similar to aspirin, LAS is being investigated for its potential role in cancer prevention. Aspirin's long-term use has shown promise in reducing the risk of various cancers []. However, more research is needed to determine if LAS offers similar benefits or possesses any unique anti-cancer properties.

Lysine acetylsalicylate is a derivative of acetylsalicylic acid, commonly known as aspirin. It is a white crystalline compound with the chemical formula C₁₅H₂₂N₂O₆. This compound is formed by the combination of lysine, an amino acid, and acetylsalicylic acid, which enhances its solubility and bioavailability compared to standard aspirin. Lysine acetylsalicylate is often used in clinical settings due to its anti-inflammatory, analgesic, and antipyretic properties, similar to those of aspirin but with potentially fewer side effects, particularly gastrointestinal issues .

Lysine acetylsalicylate shares the mechanism of action with aspirin. It inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, leading to pain relief, fever reduction, and inflammation suppression [].

, primarily hydrolysis in different pH environments. Studies indicate that in basic solutions, hydrolysis is catalyzed predominantly by hydroxide ions, leading to the formation of salicylic acid and acetic acid . The reaction can be summarized as follows:

Lysine acetylsalicylate+H2OSalicylic acid+Acetic acid\text{Lysine acetylsalicylate}+\text{H}_2\text{O}\rightarrow \text{Salicylic acid}+\text{Acetic acid}

The stability of lysine acetylsalicylate is pH-dependent; it is relatively stable in acidic conditions but degrades rapidly in basic media .

Lysine acetylsalicylate exhibits biological activities akin to those of acetylsalicylic acid. It acts as a non-selective cyclooxygenase inhibitor, reducing the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation and pain. This compound has been shown to provide anti-inflammatory effects while also reducing fever. Additionally, it plays a role in inhibiting platelet aggregation, thus being beneficial for cardiovascular health .

The synthesis of lysine acetylsalicylate typically involves the esterification of acetylsalicylic acid with lysine. The process can be outlined as follows:

  • Reactants: Acetylsalicylic acid and lysine are mixed in an appropriate solvent.
  • Catalysis: An acid catalyst may be used to facilitate the reaction.
  • Reaction Conditions: The mixture is heated under reflux for several hours.
  • Purification: The product is purified through crystallization or chromatography.

This method ensures the formation of lysine acetylsalicylate with high yield and purity .

Lysine acetylsalicylate has several applications in medicine:

  • Pain Relief: Used for treating mild to moderate pain.
  • Anti-inflammatory Treatment: Effective in managing conditions like arthritis.
  • Cardiovascular Health: Employed in preventing blood clots and reducing the risk of heart attacks and strokes.
  • Pediatric Use: Due to its improved gastrointestinal safety profile, it is sometimes preferred for children over traditional aspirin .

Studies have shown that lysine acetylsalicylate interacts with various biological systems similarly to aspirin but with some differences in pharmacokinetics. Its faster onset of action makes it suitable for acute pain management. Moreover, it tends to cause less gastrointestinal bleeding compared to traditional aspirin formulations . Interaction studies also indicate that it may have synergistic effects when combined with other analgesics or anti-inflammatory agents.

Lysine acetylsalicylate shares similarities with several other compounds, particularly within the salicylate family. Here are some comparable compounds:

CompoundPropertiesUniqueness
Acetylsalicylic AcidNon-selective cyclooxygenase inhibitor; widely used analgesicStandard form; higher gastrointestinal risk
Sodium SalicylateSalicylate derivative; used for pain reliefMore soluble than aspirin; less effective
Magnesium SalicylateSalicylate salt; used for muscle painLess acidic; better tolerated
DiflunisalNon-steroidal anti-inflammatory drug; longer half-lifeLess frequent dosing; more potent anti-inflammatory effects

Lysine acetylsalicylate stands out due to its enhanced solubility and reduced side effects related to gastrointestinal bleeding compared to traditional aspirin formulations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

326.14778643 g/mol

Monoisotopic Mass

326.14778643 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2JJ274J145

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Aspirin DL-Lysine is the lysine salt form of acetylsalicylic acid, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic and anti-inflammatory activities. Like other NSAIDs, aspirin DL-lysine inhibits the activity of cyclooxygenase I and II, resulting in decreased formation of prostaglandins (PGs) and thromboxanes precursors. This leads to decreased PG synthesis by PG synthase. This agent also causes a decrease in the formation of thromboxane A2 synthesis by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

62952-06-1

General Manufacturing Information

Lysine, 2-(acetyloxy)benzoate (1:1): ACTIVE

Dates

Modify: 2024-04-14
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2: Sakakibara H, Tsuda M, Suzuki M, Handa M, Saga T, Umeda H, Suetsugu S, Konishi Y. [A new method of diagnosis of aspirin-induced asthma by inhalation test with water-soluble aspirin (aspirin DL-lysine, Venopirin]. Nihon Kyobu Shikkan Gakkai Zasshi. 1988 Mar;26(3):275-83. Japanese. PubMed PMID: 3148054.
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5: Ito S, Oka R, Tsuchida A, Yoshioka H. Disposition of single-dose intravenous and oral aspirin in children. Dev Pharmacol Ther. 1991;17(3-4):180-6. PubMed PMID: 1841835.
6: Imanishi M, Ohta M, Akabane S, Kawamura M, Matsushima Y, Kojima S, Kuramochi M, Kimura K, Takamiya M, Ito K, et al. Aspirin injection test to predict angioplasty outcome in unilateral renovascular hypertension: preliminary report. Clin Invest Med. 1991 Dec;14(6):566-73. PubMed PMID: 1838974.
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8: Imanishi M, Ohta M, Kawamura M, Akabane S, Matsushima Y, Kuramochi M, Kojima S, Kimura K, Takamiya M, Ito K, et al. Aspirin test for differentiation of unilateral renovascular hypertension from hyperreninemic essential hypertension. Am J Hypertens. 1991 Sep;4(9):761-8. PubMed PMID: 1930860.
9: Miyawaki T, Yao H, Koyama E, Maeda S. Prevention of postanesthetic shivering with intravenous administration of aspirin. J Anesth. 1991 Apr;5(2):123-7. PubMed PMID: 15278644.
10: Hatano Y, Arai T, Noda J, Komatsu K, Shinkura R, Nakajima Y, Sawada M, Mori K. Contribution of prostacyclin to D-tubocurarine-induced hypotension in humans. Anesthesiology. 1990 Jan;72(1):28-32. PubMed PMID: 2105067.
11: Yoshida H, Tamaki T, Aki Y, Kimura S, Takenaka I, Abe Y. Effects of angiotensin II on isolated rabbit afferent arterioles. Jpn J Pharmacol. 1994 Dec;66(4):457-64. PubMed PMID: 7723223.
12: Kamei C, Sugimoto Y, Ohishi H, Okumura Y, Kitazumi K. Epileptogenic activity induced by combined treatment with antiinflammatory drugs and enoxacin and its inhibition by a calcium antagonist, nicardipine. Methods Find Exp Clin Pharmacol. 1996 Nov;18(9):579-88. PubMed PMID: 9010832.
13: Parton K, Balmer TV, Boyle J, Whittem T, MacHon R. The pharmacokinetics and effects of intravenously administered carprofen and salicylate on gastrointestinal mucosa and selected biochemical measurements in healthy cats. J Vet Pharmacol Ther. 2000 Apr;23(2):73-9. PubMed PMID: 10849251.
14: Vabishchevich AV, Smirnova LA, Roĭtman EV, Shibaev EIu, Mikhaĭlova OM, Svetlov VA. [The prevention of thrombus formation and the improvement of the blood rheological properties during operations with a microsurgical technic. I. The possibilities for using acelysin--an acetylsalicylic acid derivative]. Anesteziol Reanimatol. 1999 Sep-Oct;(5):51-6. Russian. PubMed PMID: 10560153.
15: Kuriyama K, Hiyama Y, Aoyama Y, Ichikawa K, Okumura M, Masumoto S, Ito K, Ohtaki Y, Hirata M, Hanada S, et al. [Pharmacological studies of a non-steroidal analgesic and antipyretic drug of LFP83]. Nihon Yakurigaku Zasshi. 1989 Feb;93(2):61-73. Japanese. Erratum in: Nippon Yakurigaku Zasshi 1989 Apr;93(4):following 270. PubMed PMID: 2785948.
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17: Raschka C, Koch HJ. [Pharmacokinetics after oral and intravenous administration of d,l-monolysine acetylsalicylate and an oral dose of acetylsalicylic acid in healthy volunteers]. Therapie. 2001 Nov-Dec;56(6):669-74. French. PubMed PMID: 11878089.
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